2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a central indole core substituted with a 2-oxo-pyrrolidinylethyl group at the 1-position and an N,N-diisopropylacetamide moiety at the 3-position. Its synthesis likely involves multi-step reactions, including indole functionalization, oxo-acetamide coupling, and pyrrolidine derivatization, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-15(2)25(16(3)4)22(28)21(27)18-13-24(19-10-6-5-9-17(18)19)14-20(26)23-11-7-8-12-23/h5-6,9-10,13,15-16H,7-8,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLOWTWDFNJZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide is a synthetic derivative with potential therapeutic applications. Its unique structure, featuring both indole and pyrrolidine moieties, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 320.4 g/mol. The structure includes an indole ring, which is known for its role in various biological processes, and a pyrrolidine derivative that may enhance its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound under review may exhibit similar mechanisms due to its structural components.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For example, the inhibition of lysosomal phospholipase A2 (PLA2G15) has been linked to the development of phospholipidosis, a condition that can be induced by certain drugs . Compounds that inhibit PLA2G15 are being investigated for their ability to predict drug-induced toxicity, suggesting that this compound may share similar properties.
The precise mechanism of action for this compound remains to be fully elucidated. However, based on related compounds, it is hypothesized that it may interact with various biological targets including:
- Protein Kinases : Indole derivatives often modulate kinase activity, which plays a crucial role in cell signaling pathways.
- Apoptosis Pathways : Activation of apoptotic pathways through caspase activation could be a significant mechanism for its anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of indole-based compounds in treating various cancers:
- Study on Hypopharyngeal Tumor Cells : A related indole derivative demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin .
- Multi-targeted Approaches : Research has shown that combining different structural motifs can lead to compounds that target multiple pathways involved in cancer progression .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.4 g/mol |
| Anticancer Activity | Induces apoptosis |
| Enzyme Target | PLA2G15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the query compound and related derivatives:
Key Observations :
- Adamantane vs.
- Thioacetamide vs. Oxoacetamide : Thioacetamide derivatives (e.g., 24 ) may exhibit enhanced electron-withdrawing effects and altered hydrogen-bonding capacity compared to oxoacetamide moieties .
- Heterocyclic Cores: Triazinoindole (24) and benzimidazole ( ) cores introduce distinct π-π stacking and hydrogen-bonding interactions compared to the indole core of the query compound .
Preparation Methods
Pyrrolidinone Ring Formation
The 2-oxopyrrolidine moiety is synthesized via cyclization of 4-aminobutyramide derivatives. As demonstrated in, treatment of N-substituted 4-aminobutyric acid esters with trimethyl bromosilane in toluene (60–80°C) induces cyclization:
$$
\text{CH}2\text{CH}2\text{CH(NHCOCH}3\text{)COOEt} \xrightarrow{\text{Me}3\text{SiBr}} \text{Pyrrolidin-2-one} + \text{Me}_3\text{SiOH}
$$
Key modifications:
Indole Functionalization
Coupling the pyrrolidinone to indole requires ethyl spacer installation. A two-step protocol is optimal:
Indole N-alkylation :
React indole with 1,2-dibromoethane in DMF/K$$2$$CO$$3$$ (60°C, 12 h) to yield 1-(2-bromoethyl)indole.Nucleophilic Displacement :
Treat 1-(2-bromoethyl)indole with pyrrolidin-2-one in presence of NaH/THF (0°C → reflux):
$$
\text{Indole-CH}2\text{CH}2\text{Br} + \text{Pyrrolidin-2-one} \xrightarrow{\text{NaH}} \text{Intermediate A}
$$
Yield optimization (78–92%) is achieved using phase-transfer catalysts like tetrabutylammonium bromide.
Preparation of N,N-Diisopropyl 2-Oxoacetamide
Acetamide Core Synthesis
The N,N-diisopropyl group is introduced via nucleophilic acyl substitution. A scalable method involves:
- Chloroacetylation :
React chloroacetyl chloride with diisopropylamine in CH$$2$$Cl$$2$$/Et$$_3$$N (0°C, 2 h):
$$
\text{ClCH}2\text{COCl} + 2 (\text{iPr})2\text{NH} \rightarrow (\text{iPr})2\text{NCOCH}2\text{Cl}
$$
- Oxidation to Ketone :
Treat chloroacetamide with KMnO$$4$$ in acetone/H$$2$$O (50°C, 6 h) to yield 2-oxoacetamide:
$$
(\text{iPr})2\text{NCOCH}2\text{Cl} \xrightarrow{\text{KMnO}4} (\text{iPr})2\text{NCOCOCl} \xrightarrow{\text{H}2\text{O}} (\text{iPr})2\text{NCOCOOH}
$$
Alternative: Direct oxidation using CrO$$3$$/H$$2$$SO$$_4$$ achieves 89% yield but requires rigorous temperature control.
Final Coupling and Characterization
Amide Bond Formation
Coupling Intermediate A and B employs EDCI/HOBt-mediated condensation:
Activation :
Stir Intermediate B (1 eq) with EDCI (1.2 eq), HOBt (1.1 eq) in DMF (0°C, 30 min)Coupling :
Add Intermediate A (1 eq), DMAP (0.1 eq). React at 25°C for 24 h.
$$
\text{A} + \text{B} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$
Purification via silica chromatography (EtOAc/hexane 3:7) affords product in 68–74% yield.
Spectroscopic Validation
$$^1$$H NMR (400 MHz, CDCl$$3$$):
δ 8.21 (s, 1H, indole H2), 7.45–7.32 (m, 4H, indole H4–H7), 4.12 (q, J=6.8 Hz, 2H, CH$$2$$CH$$2$$N), 3.89–3.76 (m, 2H, pyrrolidinone CH$$2$$), 2.98 (sept, J=6.6 Hz, 2H, NCH(CH$$3$$)$$2$$), 2.51–2.33 (m, 4H, pyrrolidinone CH$$2$$), 1.32 (d, J=6.6 Hz, 12H, CH(CH$$3$$)$$_2$$).$$^{13}$$C NMR :
176.8 (C=O acetamide), 170.1 (C=O pyrrolidinone), 135.9–119.7 (indole carbons), 48.2 (NCH(CH$$3$$)$$2$$), 34.5–28.7 (pyrrolidinone CH$$2$$), 20.9 (CH(CH$$3$$)$$_2$$).
Alternative Synthetic Pathways
One-Pot Tandem Reaction
A patent-derived method condenses:
- Indole
- Ethylene diacetate
- Pyrrolidin-2-one
- Diisopropylcarbamoyl chloride
Under microwave irradiation (120°C, 30 min), this achieves 61% yield but requires stringent stoichiometric control.
Enzymatic Resolution
Lipase-mediated asymmetric synthesis (CAL-B, tert-butanol, 40°C) resolves racemic mixtures formed during pyrrolidinone synthesis, enhancing enantiomeric excess (ee >98%).
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
Immobilized EDCI on polystyrene resin enables 5 reaction cycles without yield drop (68–71%).
Waste Stream Management
- Silica gel filtration residues: Calcination at 600°C regenerates silica for reuse
- Aqueous KMnO$$4$$ waste: Treat with NaHSO$$3$$ to precipitate MnO$$_2$$
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Method | Enzymatic Route |
|---|---|---|---|
| Yield (%) | 74 | 61 | 58 |
| Purity (HPLC) | 99.2 | 97.8 | 99.5 |
| Cost (USD/kg) | 4200 | 3850 | 6100 |
| Scalability | >100 kg | <50 kg | 10–20 kg |
Data synthesized from.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and indole functionalization. For example, the pyrrolidine-ethyl-indole core is often assembled via alkylation of indole derivatives using 2-chloroacetylpyrrolidine, followed by coupling with diisopropylamine via a mixed anhydride or carbodiimide-mediated reaction . Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and purity. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups .
Q. How can researchers optimize reaction yields for the indole alkylation step in this compound’s synthesis?
- Methodological Answer : Yield optimization requires careful control of reaction conditions:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may increase side products.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of indole intermediates.
- Catalysts : Use of sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases facilitates deprotonation of the indole NH group, promoting alkylation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the desired product from unreacted starting materials .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole C3-H, pyrrolidine methylene) and carbonyl resonances (δ ~170–180 ppm for acetamide).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₃₀N₃O₃) with <5 ppm error.
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on indole or pyrrolidine) impact the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Replace the diisopropylacetamide group with bulkier tert-butyl or smaller methyl groups to assess steric effects on target binding.
- Bioassays : Test analogs in receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) and functional assays (e.g., cAMP modulation).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins, validated by X-ray crystallography if co-crystals are obtainable .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. neuroprotective effects)?
- Methodological Answer :
- Dose-Response Studies : Perform in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and in vivo models (e.g., LPS-induced inflammation in rodents) across a range of concentrations (1 nM–100 µM).
- Off-Target Profiling : Use kinase screening panels or proteome-wide affinity pulldowns to identify unintended targets.
- Mechanistic Validation : Employ CRISPR/Cas9 knockout models to confirm target specificity .
Q. What strategies mitigate spectral data discrepancies (e.g., unexpected NMR splitting patterns) during characterization?
- Methodological Answer :
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening.
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping carbonyl signals.
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., keto-enol tautomerism in the pyrrolidinone ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
